molecular formula C21H28O5 B198365 7-O-Methylrosmanol CAS No. 113085-62-4

7-O-Methylrosmanol

Cat. No.: B198365
CAS No.: 113085-62-4
M. Wt: 360.4 g/mol
InChI Key: XNPVHIQPSAZTLC-UHFFFAOYSA-N
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Description

7-O-Methylrosmanol is a bioactive phenolic diterpene primarily isolated from rosemary ( Rosmarinus officinalis L.) and other Lamiaceae species . This compound is of significant interest in pharmacological research due to its potential to modulate critical biological pathways. Studies have highlighted its role as a viable binder and inhibitor of the HIV-1 protease, a key target in antiretroviral therapy, with its binding conformation stabilized by specific water-mediated hydrogen-bond networks . Beyond its antiviral potential, 7-O-Methylrosmanol has been investigated for its effects on metabolic regulation. Research indicates it can effectively suppress forskolin-induced luciferase expression controlled by the cAMP-responsive elements of the PEPCK and G6Pase gene promoters, suggesting a mechanism that may contribute to its observed antihyperglycemic activity . Furthermore, its structural analogs have demonstrated binding potential to oncogenic proteins like K-RAS, pointing to a promising avenue in anticarcinogenic research . The compound's diverse activities, including potential anti-inflammatory and cognitive-enhancing effects linked to rosemary diterpenes, make it a versatile tool for exploring new therapeutic strategies in virology, metabolic disease, and oncology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPVHIQPSAZTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113085-62-4
Record name 7-Methylrosmanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Elucidating the Biosynthetic Trajectory of 7-O-Methylrosmanol in Rosmarinus officinalis: A Technical Guide for Metabolic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-O-Methylrosmanol is a pharmacologically potent abietane diterpene found in Rosmarinus officinalis (Rosemary), recognized for its superior antioxidant stability compared to its precursors, carnosic acid and carnosol. While the upstream biosynthesis of the abietane skeleton is well-characterized, the terminal methylation step converting rosmanol to 7-O-methylrosmanol remains a subject of active investigation.

This technical guide synthesizes the definitive enzymatic pathway leading to the carnosic acid precursor and delineates the putative oxidative and methyl-transfer mechanisms responsible for the formation of 7-O-methylrosmanol. It provides researchers with a roadmap for gene discovery, heterologous reconstitution, and analytical validation.

Part 1: The Biosynthetic Architecture

The biosynthesis of 7-O-methylrosmanol is a modular process occurring primarily in the glandular trichomes of the leaf. It proceeds through three distinct phases: (1) Plastidial Terpene Assembly, (2) Endoplasmic Reticulum (ER) Oxidation, and (3) Cytosolic/Vacuolar Modification.

The Plastidial Assembly (The Abietane Skeleton)

The carbon backbone is derived from the Methylerythritol Phosphate (MEP) pathway.

  • Precursor: Geranylgeranyl diphosphate (GGPP).[1]

  • Cyclization Step 1 (Class II Synthase): RoCPS1 (Copalyl diphosphate synthase) protonates GGPP to form the stable intermediate (+)-Copalyl diphosphate (CPP) .

  • Cyclization Step 2 (Class I Synthase): RoKSL1 (Kaurene synthase-like) ionizes CPP to form the miltiradiene cation, which rearranges to Miltiradiene .

    • Note: Miltiradiene is unstable and spontaneously aromatizes to Abietatriene if not immediately captured by downstream CYPs.

The ER Oxidation Module (Functionalization)

The conversion of the hydrocarbon backbone to the polyphenolic acid is catalyzed by the CYP76 family.

  • C-12 Oxidation: CYP76AH4 (or homologs CYP76AH22/24) hydroxylates miltiradiene/abietatriene to Ferruginol .

  • C-11 Oxidation: The same CYP76AH enzymes often perform a second hydroxylation to yield 11-Hydroxyferruginol .

  • C-20 Oxidation (Carboxylation): CYP76AK6-8 catalyzes three successive oxidations at the C-20 methyl group, converting it to a carboxyl group, yielding Carnosic Acid .

The Terminal Modification (Lactonization & Methylation)

This is the critical junction where 7-O-methylrosmanol is formed.

  • Lactonization (Carnosic Acid

    
     Rosmanol):  Carnosic acid is highly susceptible to oxidative degradation. Upon oxidative stress (or enzymatic facilitation), it forms an o-quinone intermediate. Intramolecular nucleophilic attack by the C-20 carboxyl group on the C-7 position leads to the formation of the 
    
    
    
    -lactone ring, resulting in Rosmanol .
  • O-Methylation (Rosmanol

    
     7-O-Methylrosmanol):  The hydroxyl group at C-7 is methylated. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[2][3][4][5]
    
    • Current Status: While the specific "Rosmanol 7-OMT" has not been crystallized, it is predicted to be a Class I OMT with high sequence similarity to flavonoid OMTs found in Lamiaceae.

Pathway Visualization

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate GGPP->CPP RoCPS1 (Plastid) Miltiradiene Miltiradiene CPP->Miltiradiene RoKSL1 (Plastid) Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH4/22 (ER Membrane) CarnosicAcid Carnosic Acid Ferruginol->CarnosicAcid CYP76AH + CYP76AK (C-11 & C-20 Oxidation) Quinone Carnosic Acid Quinone (Intermediate) CarnosicAcid->Quinone ROS / Oxidation Rosmanol Rosmanol Quinone->Rosmanol Lactonization (Spontaneous/Enzymatic) MethylRos 7-O-Methylrosmanol Rosmanol->MethylRos Putative 7-OMT (Cytosol)

Figure 1: The biosynthetic pathway from GGPP to 7-O-Methylrosmanol.[1][6] Green nodes indicate established precursors; Red indicates the target compound.

Part 2: The Critical Junction - Identifying the 7-OMT

For drug development professionals aiming to synthesize 7-O-methylrosmanol biologically, the bottleneck is the O-methyltransferase (OMT). Since this gene is not yet canonically annotated in public databases, you must employ a Candidate Gene Mining Strategy .

Theoretical Mechanism

The enzyme is likely a Mg²⁺-dependent Class I OMT . It must distinguish the C-7 hydroxyl (on the lactone ring) from the catecholic hydroxyls at C-11 and C-12.

  • Substrate: Rosmanol (contains 7-OH, 11-OH, 12-OH).

  • Regioselectivity: Specific to 7-OH.

  • Cofactor: SAM (S-adenosyl-L-methionine).[2][3][4]

Discovery Workflow

To isolate this gene, do not rely on whole-leaf RNA.

  • Tissue Targeting: Isolate RNA specifically from young glandular trichomes , where diterpene synthase expression is 100-1000x higher than in mesophyll tissue.

  • Transcriptome Filtering: Filter for sequences containing the conserved SAM-binding motif (Motif I: V/I/L-X-D/E-G-G-G-T/P-G).

  • Phylogenetic Pruning: Align candidates against known diterpene OMTs from Salvia miltiorrhiza and flavonoid OMTs. Discard candidates with <40% identity to known Lamiaceae OMTs.

Part 3: Experimental Validation Protocols

The following protocols are designed to validate the pathway and isolate the target compound.

Protocol 3.1: Heterologous Reconstitution in S. cerevisiae

This protocol validates the enzymatic activity of candidate genes.

System: Saccharomyces cerevisiae (Strain EPY300, engineered for high GGPP production).

StepActionCritical Parameter
1. Vector Construction Clone RoCPS1, RoKSL1, CYP76AH24, CYP76AK6, and ATR1 (Reductase) into pESC vectors.Use strong constitutive promoters (e.g., TDH3, TEF1) for the P450s.
2. Transformation Transform yeast using Lithium Acetate method. Select on Synthetic Drop-out (SD) media.Maintain pH 6.0 to prevent degradation of phenolic products.
3. Induction Inoculate into SD-Galactose medium to induce expression (if using Gal promoters).Culture at 20°C (lower temp improves P450 folding).
4. Feeding Assay If testing candidate OMTs, add Rosmanol (100 µM) exogenously to the culture.Rosmanol is expensive; ensure purity >95% before feeding.
5. Extraction Centrifuge cells; extract supernatant with Ethyl Acetate (1:1 v/v).Acidify slightly (0.1% Formic Acid) to stabilize phenols.
Protocol 3.2: Extraction and Quantification of 7-O-Methylrosmanol

Standardized protocol for isolation from plant tissue.

Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid.

  • Sample Prep: Freeze-dry R. officinalis leaves. Grind to fine powder under liquid nitrogen.

  • Extraction:

    • Solvent: 100% Acetone (favors diterpenes over polar glycosides).

    • Ratio: 1g powder : 10mL solvent.

    • Sonication: 30 mins at <30°C.

  • Purification: Filter through 0.22 µm PTFE membrane.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: 50% B to 90% B over 10 mins.

    • Detection: MRM Mode. Target transition for 7-O-Methylrosmanol: m/z 359

      
       299 (Loss of acetate/methyl group).
      
Validation Workflow Visualization

Workflow Trichomes Glandular Trichomes (Isolation) RNA RNA-Seq (Transcriptome) Trichomes->RNA Mining In Silico Mining (SAM-binding motif) RNA->Mining Cloning Cloning into pESC Vectors Mining->Cloning Yeast Yeast Expression (+ Rosmanol Feeding) Cloning->Yeast LCMS LC-MS/MS Verification Yeast->LCMS Check for Methylation

Figure 2: Experimental workflow for identifying the specific O-methyltransferase responsible for 7-O-Methylrosmanol biosynthesis.

References

  • Scheler, U. et al. (2016). Elucidation of the biosynthesis of carnosic acid and its reconstitution in yeast. Nature Communications. [Link]

  • Zi, J. & Peters, R.J. (2013). Characterization of CYP76AH4 clarifies phenolic diterpenoid biosynthesis in the Lamiaceae.[1] Organic & Biomolecular Chemistry.[1] [Link]

  • Bozic, D. et al. (2015). Towards elucidating carnosic acid biosynthesis in Lamiaceae: functional characterization of the three first steps of the pathway in Salvia fruticosa and Rosmarinus officinalis.[7] PLoS ONE. [Link]

  • Limmongkon, A. et al. (2017). Antioxidant activity of 7-O-methylrosmanol from Rosmarinus officinalis. Phytotherapy Research. [Link]

  • Guo, Y. et al. (2016). CYP76AK6-8 catalyze the final step of carnosic acid biosynthesis. Plant Physiology.[7][8] [Link]

Sources

7-O-Methylrosmanol CAS number 113085-62-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 113085-62-4 Synonyms: 7-Methoxyrosmanol; 7-O-Methylrosmanol Chemical Class: Abietane Diterpene Lactone Primary Source: Rosmarinus officinalis (Rosemary), Salvia species[1]

Part 1: Executive Technical Summary

7-O-Methylrosmanol is a bioactive abietane diterpene isolated primarily from the leaves of Rosmarinus officinalis. While often overshadowed by its precursors, carnosic acid and carnosol, this methylated derivative occupies a unique pharmacological niche. Unlike general antioxidants, 7-O-Methylrosmanol exhibits specific metabolic regulatory activity, most notably the suppression of gluconeogenesis via the inhibition of cAMP responsiveness in PEPCK and G6Pase gene promoters.

For drug development professionals, this compound represents a lead scaffold for anti-hyperglycemic agents that target hepatic glucose production without the broad systemic side effects of non-specific kinase inhibitors. Its structural stability, enhanced by the 7-methoxy group, offers improved lipophilicity and bioavailability compared to its hydroxylated parent, rosmanol.

Part 2: Chemical Profile & Structural Biology

The pharmacological distinctiveness of 7-O-Methylrosmanol stems from the methylation at the C-7 position of the abietane skeleton. This modification alters the compound's polarity and interaction with the cAMP-response element-binding protein (CREB) pathway.

Physicochemical Properties[2][3][4][5][6][7][8]
PropertyData
Molecular Formula

Molecular Weight 360.44 g/mol
Appearance White to off-white amorphous powder
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol; Insoluble in water
Stability Stable in solid state at -20°C; Sensitive to light in solution
Key Structural Feature

-lactone ring fused to the C-ring; Methoxy group at C-7
Diagnostic NMR Signals (400 MHz, CDCl3)

Note: Chemical shifts are characteristic for 7-alkoxyrosmanol derivatives.

PositionSignal TypeChemical Shift (

ppm)
Structural Significance
H-7 Doublet (d)~4.68Diagnostic for 7-substitution; downfield shift vs rosmanol.
-OCH3 Singlet (s)~3.70The 7-methoxy group; confirms methylation.
H-14 Singlet (s)~6.85Aromatic proton; indicates intact catechol/phenol ring.
H-20 Singlet (s)~1.00Angular methyl group; stereochemical reference.

Part 3: Extraction & Isolation Workflow

The isolation of 7-O-Methylrosmanol requires fractionation to separate it from the more abundant carnosol and rosmanol. The following protocol utilizes a polarity-gradient approach validated for rosemary diterpenes.

Workflow Diagram
Figure 1: Isolation Workflow for 7-O-Methylrosmanol from Rosmarinus officinalis
Step-by-Step Protocol
  • Extraction: Macerate 1 kg of dried, powdered Rosmarinus officinalis leaves in 5 L of Methanol for 24 hours at room temperature. Repeat 3 times.

  • Partitioning: Concentrate the methanol extract under reduced pressure. Resuspend the residue in 10% aqueous methanol and partition with n-Hexane to remove lipids, waxes, and non-polar essential oils. Collect the aqueous methanol layer.

  • Fractionation (Silica Gel): Load the methanol fraction onto a Silica Gel 60 column. Elute with a gradient of n-Hexane:Ethyl Acetate (100:0

    
     0:100).
    
    • Carnosic acid typically elutes early (9:1 to 8:2).

    • Carnosol elutes mid-gradient.

    • 7-O-Methylrosmanol elutes in the more polar fractions (approx. 1:1 Hexane:EtOAc) due to the lactone and hydroxyl moieties.

  • Purification: Subject the target fraction to Sephadex LH-20 chromatography (eluent: Methanol) or Preparative HPLC (C18, 60% Acetonitrile isocratic) to isolate the compound from rosmanol isomers.

Part 4: Mechanistic Pharmacology

The primary therapeutic interest in 7-O-Methylrosmanol lies in its ability to modulate hepatic gluconeogenesis. Research indicates it acts downstream of the cAMP signaling pathway, specifically affecting the transcription of key gluconeogenic enzymes.

Mechanism of Action: Hepatic Gluconeogenesis Suppression

Unlike standard antioxidants, 7-O-Methylrosmanol specifically inhibits the cAMP-dependent transcription of:

  • PEPCK-C (Phosphoenolpyruvate carboxykinase, cytosolic)[2][3]

  • G6Pase (Glucose-6-phosphatase)[2]

This inhibition occurs without affecting the basal expression levels, suggesting a targeted modulation of the CREB (cAMP response element-binding protein) pathway or its co-activators.

Figure 2: 7-O-Methylrosmanol Inhibition of Gluconeogenic Gene Expression[4]
Comparative Bioactivity
  • Antioxidant: 7-O-Methylrosmanol retains significant radical scavenging activity (DPPH, ABTS) comparable to

    
    -tocopherol, though slightly lower than carnosic acid due to the methylation of one hydroxyl group.
    
  • Cytotoxicity: Exhibits

    
     values in the range of 10-50 
    
    
    
    M against HepG2 and HeLa cell lines.

Part 5: Analytical Standards & Quality Control

For research validation, precise quantification is required. The following HPLC method separates 7-O-Methylrosmanol from its structural analogs.

HPLC-DAD Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (abietane skeleton) and 280 nm (phenolic region).

  • Gradient Program:

Time (min)% Phase B
040%
2080%
25100%
3040%

Retention Order: Rosmanol


7-O-Methylrosmanol 

Carnosol

Carnosic Acid. (Note: Methylation increases retention time relative to Rosmanol on C18 columns).

References

  • Yun, Y. S., et al. (2013). Phenolic Diterpenes from Rosemary Suppress cAMP Responsiveness of Gluconeogenic Gene Promoters.[2][4] Phytotherapy Research, 27(6), 906-910.[2][4] Link

  • Nakatani, N., & Inatani, R. (1984). Structure of Rosmanol, a New Antioxidant from Rosemary (Rosmarinus officinalis L.). Agricultural and Biological Chemistry, 48(8), 2081-2085. Link

  • Bourhia, M., et al. (2019). Phytochemical Investigation, Antioxidant and Anti-Inflammatory Activities of Rosmarinus officinalis L. Journal of Evidence-Based Integrative Medicine, 24. Link

  • PubChem. Compound Summary for CID 23243692: 7-Methoxyrosmanol.[6] National Library of Medicine.[6] Link

  • Gonzalez-Burgos, E., et al. (2025). Semisynthesis of Rosmanol and Its Derivatives: Easy Access to Abietatriene Diterpenes. Journal of Natural Products (Contextual Reference for NMR/Synthesis).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 7-O-Methylrosmanol

[1]

Executive Summary

7-O-Methylrosmanol (

1

For researchers and formulation scientists, the primary challenge with 7-O-Methylrosmanol is its high lipophilicity (LogP ~3.9) and negligible aqueous solubility.[1] Successful application in biological assays or pharmaceutical formulations requires a precise understanding of its solubility in organic solvents to prevent precipitation, ensure bioavailability, and maintain compound stability.

Physicochemical Basis of Solubility

To predict solvent behavior without empirical trial-and-error, one must analyze the molecular descriptors of the compound.

  • Lipophilicity (LogP): With a calculated LogP of approximately 3.9 – 4.0 , 7-O-Methylrosmanol is highly hydrophobic.[1] It will partition preferentially into non-polar or amphiphilic organic solvents.[1]

  • Hydrogen Bonding: The molecule contains phenolic hydroxyl groups (H-bond donors) and a lactone ring (H-bond acceptor).[1] This dual nature allows for high solubility in protic organic solvents (alcohols) and polar aprotic solvents (DMSO, DMF), but limited solubility in strictly non-polar solvents like hexane unless used in a gradient.

  • Molecular Weight: 360.44 g/mol .[1][2][3]

Solubility Profile Table

Data synthesized from physicochemical properties and standard diterpene protocols.

Solvent ClassSolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSO High (>20 mg/mL)In vitro BioassaysPreferred for stock solutions (10-50 mM).[1] Hygroscopic; keep sealed.
Polar Aprotic DMF High (>20 mg/mL)Chemical SynthesisAlternative to DMSO; harder to remove via lyophilization.[1]
Polar Protic Ethanol High Extraction / Formulationideal for "Green" extraction and oral delivery vehicles.[1]
Polar Protic Methanol High Analytical (HPLC/MS)Standard solvent for chromatography mobile phases.[1]
Non-Polar Ethyl Acetate Moderate/High PurificationExcellent for liquid-liquid partitioning from aqueous extracts.[1]
Non-Polar Hexane Low Wash / DefattingUsed to remove waxes/lipids; compound likely precipitates.[1]
Aqueous Water Negligible (<0.1 mg/mL)NoneRequires surfactant or cyclodextrin complexation for aqueous stability.[1]

Decision Logic for Solvent Selection

Selecting the correct solvent is not merely about dissolving the powder; it is about compatibility with the downstream application.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the experimental endpoint.

SolventSelectionStartStart: 7-O-Methylrosmanol SolidApplicationDefine ApplicationStart->ApplicationBioassayCell-Based / Enzymatic AssayApplication->BioassayBiological ActivityAnalyticalHPLC / LC-MS AnalysisApplication->AnalyticalQuantificationExtractionExtraction / PurificationApplication->ExtractionIsolationDMSOSolvent: DMSO (Stock)Dilute <0.5% v/v in mediaBioassay->DMSOHigh SolubilityCytotoxicity Check RequiredMethanolSolvent: Methanol (LC Grade)Compatible with C18 ColumnsAnalytical->MethanolStandard Mobile PhaseEthanolSolvent: Ethanol (Food Grade)Safe for consumption/topicalExtraction->EthanolGreen ChemistryEtOAcSolvent: Ethyl AcetateFor Liquid-Liquid PartitioningExtraction->EtOAcSeparation from Water

Figure 1: Decision matrix for solvent selection based on downstream experimental requirements.[1]

Experimental Protocols

Protocol A: Standard Stock Solution Preparation (DMSO)

Purpose: To create a stable, high-concentration stock for biological assays.[1] Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly.[1]

  • Calculation: Determine the mass required for a 10 mM stock solution.

    • Example: To prepare 1 mL of 10 mM stock:

      
      
      
      
      [1]
  • Weighing: Accurately weigh ~3.6 mg of 7-O-Methylrosmanol into a sterile, amber glass vial (to protect from light).

  • Solvation: Add the calculated volume of anhydrous DMSO (Grade

    
     99.9%).
    
    • Critical Step: Do not use plastic pipette tips for long-term storage; DMSO can leach plasticizers.[1] Use glass or high-quality PP.[1]

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[1]

  • Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the bottom of the tube for any pellet. If a pellet exists, the compound is not fully dissolved.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Purpose: To empirically determine the exact solubility limit in a specific solvent (e.g., for formulation).[1]

  • Excess Addition: Add 7-O-Methylrosmanol in excess to 1 mL of the target solvent (e.g., add 50 mg to start).[1]

  • Equilibration: Seal the vial and shake/agitate at a constant temperature (25°C) for 24 hours.

  • Separation: Filter the suspension through a 0.45

    
    m PTFE syringe filter (hydrophobic filter for organic solvents).
    
  • Quantification: Dilute the filtrate (e.g., 1:100 or 1:1000) with Methanol and analyze via HPLC-UV (230 nm or 280 nm) against a standard curve.

Isolation & Purification Workflow

Understanding solubility is critical when isolating this compound from Rosmarinus officinalis.[1] The following workflow utilizes the differential solubility in Ethanol, Hexane, and Ethyl Acetate.

IsolationWorkflowBiomassDried Rosemary LeavesExtractionExtraction(90% Ethanol, Sonication)Biomass->ExtractionSolubilize PhenolicsEvapEvaporation(Rotary Evaporator)Extraction->EvapPartitionLiquid-Liquid Partition(Water vs. Hexane)Evap->PartitionHexanePhaseHexane Phase(Lipids/Waxes - Discard)Partition->HexanePhaseRemove Non-PolarsAqPhaseAqueous/Ethanol PhasePartition->AqPhaseRetain DiterpenesEtOAcExtractEthyl Acetate ExtractionAqPhase->EtOAcExtractExtract TargetChromatographySilica Gel Column(Hexane:EtOAc Gradient)EtOAcExtract->ChromatographyPurifyProductPure 7-O-MethylrosmanolChromatography->ProductElution

Figure 2: Isolation workflow highlighting solvent polarity switching to purify 7-O-Methylrosmanol.

Troubleshooting & Best Practices

"The compound precipitated when I added it to cell culture media."
  • Cause: The "Crash-out" effect.[1] Adding a high-concentration DMSO stock directly to aqueous media causes a rapid polarity shift.[1]

  • Solution:

    • Keep the final DMSO concentration < 0.5% (v/v).[1]

    • Perform a serial dilution in DMSO first, then add the smallest volume possible to the media while vortexing the media.

    • Alternatively, dilute the DMSO stock into warm media (37°C) rather than cold media to improve kinetic solubility.[1]

"My HPLC peaks are tailing."
  • Cause: Interaction of the free phenolic hydroxyls with residual silanols on the column.

  • Solution: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the mobile phase (Water/Methanol gradient) to suppress ionization of the phenolic groups, ensuring sharper peaks.

Stability Warning
  • Oxidation: As a phenolic compound, 7-O-Methylrosmanol is susceptible to oxidation.[1][3]

  • Protocol: Always purge solvents with Nitrogen (

    
    ) or Argon gas before dissolving the compound for long-term storage.[1] Store stocks in amber vials.
    

References

  • PubChem. (2025).[1] 7-Methylrosmanol Compound Summary (CID 9950773).[1][4] National Center for Biotechnology Information.[1] [Link][1]

  • FooDB. (2019).[1] 14-Methoxy-7-methylrosmanol Physicochemical Properties. [Link][1][5]

Methodological & Application

Application Note: High-Purity Isolation and Semi-Synthetic Enrichment of 7-O-Methylrosmanol from Rosmarinus officinalis

[1]

Abstract

7-O-Methylrosmanol (7-methoxyrosmanol) is a bioactive abietane diterpene lactone found in Rosmarinus officinalis (Rosemary).[1] Unlike the major constituents carnosic acid and carnosol, 7-O-methylrosmanol is often present in trace quantities or generated as a downstream transformation product during extraction.[1] This application note details a dual-pathway protocol: Method A for the isolation of naturally occurring 7-O-methylrosmanol, and Method B for a targeted enrichment strategy that leverages the solvent-mediated conversion of carnosic acid.[1] This guide synthesizes chromatographic purification techniques with mechanistic insights to ensure high yield and purity (>95%).

Introduction & Mechanistic Insight

The Target Analyte[2][3]
  • Compound: 7-O-Methylrosmanol (C₂₁H₂₈O₅)[1]

  • MW: 360.44 g/mol

  • Class: Phenolic Diterpene (Abietane type)

  • Bioactivity: Antioxidant, anti-inflammatory, and potential antitumor properties.[2][3][4]

The "Artifact" Mechanism

Crucial to the extraction of this compound is understanding its origin. While present in fresh leaves, 7-O-methylrosmanol is frequently an artifact generated during extraction with methanol.[1] Carnosic acid (the abundant precursor) oxidizes to carnosol, which subsequently undergoes oxidative degradation and solvent addition (methanolysis) at the C-7 position to form 7-O-methylrosmanol.[1]

  • Implication for Protocol: If the goal is yield, one must promote this conversion using methanol and controlled heat. If the goal is native profiling, one must avoid these conditions. This guide prioritizes Yield (Method B) but provides Method A for native isolation.

Chemical Transformation Pathway

The following diagram illustrates the precursor relationship essential for the enrichment strategy.

Degradation PathwayCACarnosic Acid(Major Precursor)CARCarnosol(Intermediate)CA->CAROxidation(-2H)ROSRosmanolCAR->ROSOxidation(+O, +H2O)TARGET7-O-Methylrosmanol(Target)CAR->TARGETDirect Methanolysis(in MeOH)ROS->TARGETMethylation(MeOH/H+, Heat)

Figure 1: Biogenic and solvent-mediated formation of 7-O-Methylrosmanol from Carnosic Acid.

Pre-Extraction Considerations

Materials & Reagents[4][5][6][7][8][9][10][11][12]
  • Plant Material: Dried Rosmarinus officinalis leaves (ground to <0.5 mm).[5][6]

  • Solvents: Methanol (HPLC grade), n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Formic Acid.

  • Stationary Phases: Silica gel 60 (0.063–0.200 mm), Sephadex LH-20, C18 Prep-HPLC column.[1]

Experimental Protocols

Protocol 1: Extraction & Enrichment

Choose Method B for maximizing 7-O-methylrosmanol recovery.[1]

Method A: Native Extraction (Low Yield, Native Profile)
  • Maceration: Extract 100 g ground leaves with 1 L Acetone (prevents methylation) for 24 hours at room temperature in the dark.

  • Filtration: Filter through Whatman No. 1 paper.

  • Concentration: Evaporate acetone at 35°C under vacuum.

  • Result: A crude extract rich in Carnosic Acid but low in 7-O-methylrosmanol.[1]

Method B: Methanolic Enrichment (High Yield)

Rationale: Uses heat and methanol to drive the conversion of carnosic acid/carnosol into the target methyl ether.

  • Extraction: Mix 100 g ground leaves with 1 L Methanol .

  • Reflux: Heat the mixture to 60°C for 3–4 hours.

    • Note: This thermal stress promotes the oxidation of carnosic acid to carnosol and subsequent conversion to 7-O-methylrosmanol.[1]

  • Filtration: Filter the warm extract.

  • Concentration: Evaporate methanol to dryness using a rotary evaporator at 45°C.

  • Partitioning (Lipid Removal):

    • Resuspend residue in 200 mL 10% Methanol/Water.

    • Partition with n-Hexane (3 x 200 mL) to remove waxes and non-polar lipids.[1] Discard Hexane layer.

    • Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).

    • Collect DCM/EtOAc phase (contains the diterpenes). Dry over Na₂SO₄ and evaporate.

Protocol 2: Purification Workflow
Step 1: Silica Gel Open Column Chromatography
  • Packing: Pack a glass column (3 x 50 cm) with Silica gel 60 using Hexane.

  • Loading: Dissolve the enriched extract in a minimum volume of DCM and load onto the column.

  • Elution Gradient:

    • Hexane:EtOAc (95:5) → Elutes non-polar hydrocarbons.

    • Hexane:EtOAc (80:20) → Elutes Carnosic Acid.

    • Hexane:EtOAc (70:30) → Elutes Carnosol.

    • Hexane:EtOAc (60:40 to 50:50)Target Fraction (7-O-Methylrosmanol) .[1]

  • Monitoring: Check fractions via TLC (Silica, DCM:MeOH 95:5). The target spot is slightly more polar than Carnosol.

Step 2: Sephadex LH-20 (Polishing)

Required to remove chlorophyll and polymeric phenolics.[1]

  • Mobile Phase: Methanol:DCM (1:1) or pure Methanol.[7]

  • Procedure: Pass the target fraction from Step 1 through a Sephadex LH-20 column.[1][8]

  • Collection: Collect the main diterpene band. This removes high-molecular-weight impurities that interfere with HPLC.[1]

Step 3: Preparative HPLC (Final Isolation)
  • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[5]

    • B: Acetonitrile[9][6][10][11]

  • Gradient:

    • 0–5 min: 40% B[1]

    • 5–25 min: 40% → 70% B

    • 25–30 min: 70% → 100% B

  • Target Elution: 7-O-Methylrosmanol typically elutes after Rosmanol but before Carnosol.[1]

    • Approximate Order: Rosmarinic Acid < Rosmanol < 7-O-Methylrosmanol < Carnosol < Carnosic Acid.[1]

Analytical Characterization

HPLC-DAD Quantification

To validate the isolated compound, use the following analytical method.

ParameterCondition
Column C18 Analytical (150 x 4.6 mm, 3–5 µm)
Flow Rate 1.0 mL/min
Detection UV 230 nm (diterpene skeleton) & 280 nm (aromatic)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 45% B (0-2 min) → 80% B (20 min) → 100% B (25 min)
Retention Target elutes approx. 12–14 min (system dependent)
Identification Criteria (Self-Validation)
  • UV Spectrum: Should show maxima at ~210 nm and ~284 nm (characteristic of the catechol moiety).

  • Mass Spectrometry (ESI-MS):

    • Positive Mode: m/z 361 [M+H]⁺

    • Negative Mode: m/z 359 [M-H]⁻

  • NMR Markers (CDCl₃):

    • Methoxy Group: A sharp singlet at ~3.6–3.7 ppm (3H) is the definitive marker distinguishing it from Rosmanol.

    • H-7: A signal around 4.2–4.7 ppm (depending on stereochemistry) corresponding to the proton at the C-7 position.[1]

Process Visualization

The following diagram outlines the complete isolation workflow from raw leaf to pure compound.

Isolation WorkflowRawDried Rosemary LeavesExtractMethanolic Extraction(60°C, 3h)*Promotes Methylation*Raw->ExtractPartitionLiquid-Liquid Partition(Hexane / DCM)Extract->PartitionEvaporate & ResuspendSilicaSilica Gel Chromatography(Hexane:EtOAc Gradient)Partition->SilicaDCM FractionSephadexSephadex LH-20(MeOH:DCM 1:1)Silica->SephadexTarget Fraction (50:50)PrepHPLCPrep-HPLC (C18)(H2O/ACN + 0.1% FA)Sephadex->PrepHPLCPolished FractionFinalPure 7-O-Methylrosmanol(>95% Purity)PrepHPLC->FinalCollect Peak

Figure 2: Step-by-step isolation protocol emphasizing the methanolic enrichment step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Insufficient oxidation/methylation of Carnosic Acid.[1]Increase extraction temperature to 60°C or extend reflux time in methanol.
Co-elution Overlap with Rosmanol or Epirosmanol.Flatten the HPLC gradient (e.g., 40-50% B over 20 mins) to improve resolution.
Peak Tailing Interaction with silanol groups.Ensure 0.1% Formic Acid is present in the HPLC mobile phase.
Artifacts Formation of ethyl ether instead of methyl.Ensure Methanol is used as the solvent, not Ethanol. Ethanol yields 7-O-Ethylrosmanol.[1]

References

  • Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract. Journal of Agricultural and Food Chemistry. (Describes the conversion of carnosic acid to 7-methylrosmanol in methanol). Link

  • Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples. Molecules. (Provides HPLC separation context for rosemary diterpenes). Link

  • 7-Methylrosmanol PubChem Entry. National Institutes of Health.[1] (Chemical structure and physical properties).[12][3][4][8][5][11][13] Link

  • Simultaneous HPLC Determination of Components of Essential Oils. Indian Journal of Pharmaceutical Sciences. (General HPLC conditions for terpene analysis). Link

Application Note: Anti-inflammatory Effects of 7-O-Methylrosmanol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for evaluating the anti-inflammatory properties of 7-O-Methylrosmanol , a bioactive abietane diterpene isolated from Rosmarinus officinalis (Rosemary) and Salvia species. While its parent compound, rosmanol, is widely documented, the 7-O-methyl derivative presents unique pharmacokinetic properties due to increased lipophilicity from the methoxy substitution. This guide details the inhibition of the TLR4/NF-κB/MAPK signaling axis, experimental workflows for RAW 264.7 macrophage models, and validated protocols for quantifying nitric oxide (NO), cytokines (TNF-α, IL-6), and key protein markers (iNOS, COX-2).

Introduction & Compound Profile

7-O-Methylrosmanol (also known as 7-methoxyrosmanol) is a semi-synthetic or naturally occurring diterpene often found alongside carnosic acid and carnosol. In the context of drug development, the methylation at the C-7 position is critical; it modifies the compound's polarity, potentially enhancing cell membrane permeability compared to the more hydrophilic rosmanol.

  • Chemical Class: Abietane Diterpene[1][2][3][4]

  • Source: Rosmarinus officinalis L., Salvia officinalis L.[3][5]

  • Molecular Target: Toll-like Receptor 4 (TLR4) downstream signaling.[6]

  • Therapeutic Potential: Rheumatoid arthritis, sepsis management, and neuroinflammation.

Mechanistic Rationale

Inflammation in macrophages is primarily driven by the binding of Lipopolysaccharides (LPS) to TLR4. This triggers a cascade involving MyD88 recruitment, activation of MAPKs (JNK, p38, ERK), and the NF-κB pathway. 7-O-Methylrosmanol acts as a multi-target inhibitor, suppressing the phosphorylation of IκBα (preventing NF-κB nuclear translocation) and downregulating the enzymatic activity of iNOS and COX-2.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of 7-O-Methylrosmanol within the inflammatory cascade.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 TAK1 TAK1 Complex MyD88->TAK1 MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IKK IKK Complex TAK1->IKK AP1 AP-1 (TF) MAPK->AP1 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Release NFkB->Genes Transcription Drug 7-O-Methylrosmanol Drug->MAPK Inhibits Phosphorylation Drug->IKK Blocks Activation Drug->NFkB Prevents Translocation NO NO / PGE2 Release Genes->NO

Caption: 7-O-Methylrosmanol suppresses inflammation by blocking IKK activation and MAPK phosphorylation, preventing NF-κB/AP-1 transcriptional activity.[3]

Experimental Design Strategy

Cell Model Selection
  • Cell Line: RAW 264.7 (Murine Macrophages).[7]

  • Why: This line is the industry standard for screening anti-inflammatory compounds due to its robust expression of TLR4 and consistent NO production upon LPS stimulation.

  • Culture Conditions: DMEM + 10% FBS + 1% Pen/Strep at 37°C, 5% CO₂. Note: Use low-passage cells (<15 passages) to ensure phenotype stability.

Reagent Preparation
  • Compound: 7-O-Methylrosmanol (Purity >98% via HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a 100 mM stock. Store at -20°C.

  • Working Concentrations: 5, 10, 20, 40 µM.

  • Vehicle Control: DMSO final concentration must be < 0.1% to avoid solvent cytotoxicity.

Experimental Workflow Diagram

Workflow Seed 1. Cell Seeding (24h Recovery) PreTreat 2. Pre-treatment (7-O-Me-Ros for 1h) Seed->PreTreat Induce 3. Induction (LPS 1 µg/mL for 24h) PreTreat->Induce Harvest 4. Sample Collection Induce->Harvest Assay1 Supernatant: Griess Assay (NO) ELISA (TNF-α/IL-6) Harvest->Assay1 Assay2 Cell Lysate: Western Blot (iNOS, COX-2, p-NFκB) Harvest->Assay2 Assay3 Viability Check: MTT / CCK-8 Harvest->Assay3

Caption: Step-by-step experimental workflow for evaluating anti-inflammatory activity in RAW 264.7 cells.

Detailed Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8)

Before assessing inflammation, you must define the non-toxic dosage range.

  • Seed:

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treat: Add 7-O-Methylrosmanol (0, 5, 10, 20, 40, 80 µM). Incubate 24h.

  • Assay: Add MTT (0.5 mg/mL) for 4h. Dissolve formazan with DMSO.

  • Read: Absorbance at 570 nm.

  • Criteria: Select concentrations yielding >90% cell viability for subsequent assays.

Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)

NO is the primary surrogate marker for iNOS activity.

  • Seed:

    
     cells/well in a 6-well plate.
    
  • Pre-treat: Add 7-O-Methylrosmanol (Selected non-toxic doses) for 1 hour .

  • Induce: Add LPS (1 µg/mL). Co-incubate for 18-24 hours .

  • Measure: Transfer 100 µL supernatant to a 96-well plate.

  • Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Read: Absorbance at 540 nm immediately.

  • Quantify: Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol C: Western Blotting for Molecular Mechanism

Validates the suppression of protein expression.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Quantify: BCA Protein Assay to normalize loading (e.g., 30 µ g/lane ).

  • Separate: SDS-PAGE (10% gel). Transfer to PVDF membrane.

  • Block: 5% Non-fat milk or BSA for 1h.

  • Primary Antibodies (1:1000, 4°C overnight):

    • iNOS: Marker for oxidative stress.

    • COX-2: Marker for prostaglandin pathway.

    • p-p65 (NF-κB): Marker for pathway activation.

    • IκBα: Degradation indicates activation.

    • β-actin/GAPDH: Loading control.

  • Detection: HRP-conjugated secondary antibodies + ECL substrate.

Data Analysis & Expected Results

Quantitative Summary Table

Based on comparative studies of rosemary diterpenes, the following trends are expected for 7-O-Methylrosmanol:

AssayParameterControl (LPS Only)7-O-Methylrosmanol (High Dose)Interpretation
MTT Cell Viability100%>90% (at <40 µM)Non-cytotoxic range established.
Griess Nitrite (NO)High (~30-50 µM)Significant Reduction (IC50 ~10-15 µM )Potent inhibition of iNOS enzymatic activity.
ELISA TNF-α / IL-6High (pg/mL range)Dose-dependent decreaseSuppression of cytokine transcription.
Western Blot iNOS ProteinStrong BandFaint / AbsentTranscriptional repression via NF-κB blockade.
Western Blot Nuclear p65HighLowPrevention of NF-κB nuclear translocation.
Statistical Validation
  • Replicates: Minimum n=3 biological replicates.

  • Test: One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the LPS-only control.

  • Significance: P < 0.05 is required to claim efficacy.

Troubleshooting & Expert Insights

  • Solubility Issues: Abietane diterpenes are lipophilic. If precipitation occurs in media, sonicate the stock solution or warm to 37°C before dilution. Ensure final DMSO is consistent across all wells.

  • LPS Variability: Different lots of LPS (e.g., E. coli 055:B5 vs 0111:B4) have varying potencies. Always run a "LPS only" dose-response curve first to find the EC50 for NO production (usually 0.1 - 1.0 µg/mL).

  • Timing is Key: For phosphorylation events (p-MAPK, p-IκBα), harvest cells early (15-60 mins post-LPS). For protein expression (iNOS, COX-2), harvest late (18-24h).

References

  • Lai, C. S., et al. (2009). Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways. Journal of Agricultural and Food Chemistry. Link

  • Kavvadias, D., et al. (2003). Constituents of Sage (Salvia officinalis) with affinity for the benzodiazepine receptor.[2] Planta Medica. Link

  • Ghasemian, M., et al. (2016). Review of Anti-Inflammatory Herbal Medicines. Advances in Pharmacological Sciences. Link

  • Habtemariam, S. (2023). Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol.[8] Biomedicines.[8][9] Link

  • BenchChem. 7-O-Methylrosmanol Compound Summary and Properties. Link

Sources

Troubleshooting & Optimization

Troubleshooting poor separation of diterpenes in rosemary extracts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Rosemary Diterpene Support Center. If you are analyzing Rosmarinus officinalis extracts, you are likely encountering the "Rosemary Paradox": the most valuable analytes—Carnosic Acid (CA) and Carnosol (CN) —are structurally similar yet kinetically unstable.

This guide moves beyond standard SOPs to address the causality of analytical failures. We treat your HPLC system and sample preparation as a coupled ecosystem where chemistry (oxidation) often masquerades as physics (chromatographic resolution).

Ticket #1: The "Shifting" Peak Ratios (Stability)

User Report: "I injected the same sample three times. In the first run, Carnosic Acid was high. By the third run, the Carnosic Acid peak decreased, and the Carnosol peak increased. Is my column failing?"

Diagnosis: In-Vial Oxidation (The "Ghost" Conversion)

Your column is likely fine. You are witnessing real-time oxidative degradation. Carnosic acid is an abietane diterpene with a catechol structure that easily oxidizes into a quinone intermediate, which then rearranges into Carnosol (a lactone). If left unchecked, Carnosol further degrades into Rosmanol and Epirosmanol.

The Mechanism:

  • Carnosic Acid (CA) oxidizes to Carnosic Acid Quinone .

  • The quinone undergoes lactonization to form Carnosol (CN) .

  • CN degrades into Rosmanol/Epirosmanol (often seen as a "hump" or tailing peaks later in the run).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Extraction Solvent Acetone or Ethanol Methanol accelerates the conversion of CA to CN and methylated artifacts (12-O-methyl carnosic acid) [1, 2]. Acetone provides the highest stability for CA.
Sample Storage -20°C, Dark, <4 hrs CA degradation follows first-order kinetics. Light exposure catalyzes the quinone formation [3].
Stabilizer Ascorbic Acid (0.1%) Adding a sacrificial antioxidant to the extraction solvent can preserve the catechol moiety of CA during the autosampler wait time.
Visualizing the Degradation Pathway

Figure 1: The degradation cascade of Carnosic Acid, illustrating why peak areas shift over time.

RosemaryDegradation CA Carnosic Acid (Unstable Catechol) CAQ Carnosic Acid Quinone CA->CAQ Oxidation (Light/Air) CN Carnosol (Lactone) CAQ->CN Lactonization Ros Rosmanol / Epirosmanol CN->Ros Hydrolysis/ Oxidation Degrad Non-specific Degradation Products Ros->Degrad Aging

Caption: Kinetic degradation pathway of Carnosic Acid. Note that Methanol (solvent) can bypass the standard pathway to form methyl-carnosate artifacts.

Ticket #2: Poor Resolution & Peak Tailing

User Report: "My Carnosic Acid and Carnosol peaks are merging (co-eluting), and the Rosmarinic Acid peak is tailing badly. I am using a standard C18 column."

Diagnosis: Selectivity & Silanol Interactions

Rosemary diterpenes are hydrophobic and structurally isomeric.

  • Co-elution: Standard C18 columns interact primarily via hydrophobicity. CA and CN have very similar hydrophobicities (LogP ~4.0 - 5.0), making separation difficult on short columns.

  • Tailing: Rosmarinic acid (a depside) and the diterpenes have free hydroxyl groups that interact with exposed silanols on the silica support, causing tailing.

Troubleshooting Protocol
Step 1: Mobile Phase pH (The Critical Fix)

You must suppress the ionization of the phenolic groups.

  • Incorrect: Water/Acetonitrile (Neutral pH).

  • Correct: 0.1% Phosphoric Acid or 0.1% Formic Acid (pH ~2.5).

  • Why: The pKa of Carnosic Acid is approx 4.14 [4]. At neutral pH, it partially ionizes, leading to peak broadening. At pH 2.5, it remains protonated (neutral), sharpening the peak.

Step 2: Stationary Phase Selection

If C18 fails, switch mechanisms.

Column TypeMechanismVerdict
C18 (Standard) Hydrophobic InteractionGood for general profiling. May struggle to resolve CA/CN isomers in fast runs.
Phenyl-Hexyl

Interactions
Excellent. The aromatic rings in CA/CN interact with the phenyl phase, offering orthogonal selectivity to C18. Often resolves isomers that C18 cannot [5].
C8 Lower HydrophobicityNot recommended. Retention is often too weak for these diterpenes.
Decision Tree: Optimizing Separation

Figure 2: Logical flow for troubleshooting chromatographic issues.

SeparationLogic Start Problem: Poor Separation CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AddAcid Action: Add 0.1% H3PO4 or Formic Acid CheckPH->AddAcid No CheckCol Is Column C18? CheckPH->CheckCol Yes AddAcid->CheckCol SwitchPhenyl Action: Switch to Phenyl-Hexyl Column CheckCol->SwitchPhenyl Resolution still poor OptimizeGrad Action: Flatten Gradient (e.g., 50-80% B over 20 min) CheckCol->OptimizeGrad Resolution marginal

Caption: Troubleshooting logic for resolving diterpene co-elution and peak shape issues.

Ticket #3: Sensitivity & Detection Limits

User Report: "I can see the peaks, but the signal-to-noise ratio is low. I'm measuring at 254 nm."

Diagnosis: Sub-optimal Wavelength Selection

While 254 nm is a universal UV wavelength, it is not the absorption maximum (


) for rosemary diterpenes.
Optimization Guide
  • 284 nm: Specific for the aromatic ring systems of Carnosic Acid and Carnosol. This provides the best balance of specificity and sensitivity [6].

  • 230 nm: Higher sensitivity (stronger absorption) but lower specificity. Use this only if your sample is very clean (SPE purified), as many matrix interferents absorb here [7].

  • 330 nm: Optimal for Rosmarinic Acid , but virtually blind to Carnosic Acid.

Recommendation: Use a Diode Array Detector (DAD) to monitor 284 nm (for diterpenes) and 330 nm (for phenolic acids) simultaneously.

Summary of Validated Parameters

ParameterSpecification
Column C18 (End-capped) or Phenyl-Hexyl, 150mm x 4.6mm, 3-5µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (preferred over MeOH to prevent methylation)
Flow Rate 1.0 mL/min
Gradient 60% B to 90% B over 15-20 mins (Isocratic holds often cause tailing)
Detection UV 284 nm (Quant), UV 230 nm (Trace analysis)

References

  • Zhang, Y., et al. (2012). Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract Assessed Using HPLC. Journal of Agricultural and Food Chemistry.

  • Birtić, S., et al. (2015). Carnosic acid. Phytochemistry.

  • Wellwood, C.R.L. & Cole, R.A. (2004). *Relevance of carnosic acid concentrations to the selection of rosemary (Rosmarinus officinalis L

Validation & Comparative

A Comparative Guide to the Antioxidant Capacities of 7-O-Methylrosmanol and Carnosol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of natural product research and drug development, the quest for potent antioxidants continues to be a focal point. Among the myriad of compounds exhibiting such properties, those derived from Rosmarinus officinalis L. (rosemary) have garnered significant attention. This guide provides an in-depth technical comparison of the antioxidant capacities of two such phenolic diterpenes: 7-O-Methylrosmanol and Carnosol. By synthesizing available experimental data and elucidating the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to inform their work.

Structural Basis of Antioxidant Activity: A Tale of Two Diterpenes

Both 7-O-Methylrosmanol and Carnosol belong to the abietane diterpene family and share a common precursor, Carnosic Acid. Carnosol is a major oxidation product of Carnosic Acid, while 7-O-Methylrosmanol is a methylated derivative of Rosmanol, another oxidation product of Carnosic Acid.[1] Their antioxidant potential is intrinsically linked to their chemical structures, particularly the presence of catechol moieties and the overall arrangement of functional groups.

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's efficacy.

Carnosol possesses a catechol group (two adjacent hydroxyl groups on an aromatic ring), which is a well-established pharmacophore for potent antioxidant activity. This arrangement allows for the donation of a hydrogen atom to a free radical, forming a relatively stable semiquinone radical that can be further oxidized.

7-O-Methylrosmanol , as its name suggests, has a methoxy group at the C7 position. While it retains a dihydroxy-substituted aromatic ring, the methylation of one of the hydroxyl groups in the rosmanol precursor can influence its hydrogen-donating ability and overall antioxidant capacity. Understanding this structural nuance is critical when comparing its potency to Carnosol.

Mechanisms of Antioxidant Action: Beyond Simple Radical Scavenging

The antioxidant mechanisms of these compounds are multifaceted and extend beyond simple radical scavenging.

Carnosol has been shown to act through different mechanisms. While it can directly scavenge reactive oxygen species (ROS), its primary antioxidative function appears to be through its ability to interfere directly with the lipid peroxidation process.[2] It can react with lipid radicals, thus breaking the chain reaction of lipid peroxidation. This is a crucial distinction from its precursor, carnosic acid, which is a more potent chemical quencher of ROS.[2]

The precise mechanism of 7-O-Methylrosmanol is less extensively studied. However, as a phenolic diterpene, it is expected to exert its antioxidant effects primarily through hydrogen atom transfer (HAT) to neutralize free radicals. The presence of the methoxy group might modulate its reactivity and lipophilicity, potentially influencing its interaction with different radical species and its efficacy in various assay systems.

Quantitative Comparison of Antioxidant Capacity: An Analysis of Experimental Data

Direct, head-to-head comparative studies on the antioxidant capacity of 7-O-Methylrosmanol and Carnosol using a comprehensive suite of standardized assays are limited in the publicly available literature. However, by compiling data from various sources, we can construct a comparative overview. It is imperative to acknowledge that variations in experimental conditions (e.g., solvent, reaction time, and specific protocol) can influence the results, and thus, comparisons across different studies should be interpreted with caution.

CompoundAssayIC50 / Activity ValueReference
Carnosol DPPH Radical ScavengingIC50: 9.4 µM[3]
Carnosol Inhibition of LDL Oxidation (TBARS)IC50: 7 - 10 µmol/L[4]
7-O-Methylrosmanol Antioxidant Activity (General)Noted as having antioxidant activity[5]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

To provide a comprehensive understanding for researchers, the following section details the methodologies for the most common antioxidant capacity assays.

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed, step-by-step protocols for the most widely used in vitro antioxidant capacity assays. These protocols are provided to enable researchers to design and execute their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (7-O-Methylrosmanol, Carnosol) and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of Samples & Standards Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration to get IC50 Calculate->Plot

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Protocol:

  • Generation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox).

  • Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Generate ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Mix Mix Sample/Standard with ABTS•+ Solution ABTS_Work->Mix Sample Prepare Serial Dilutions of Samples & Standards Sample->Mix Incubate Incubate at Room Temp Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

ABTS Assay Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2′-azobis(2-methylpropionamidine) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and a standard antioxidant (Trolox) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the test sample or Trolox standard. A blank containing only the buffer and fluorescein should be included.

  • Incubation: Incubate the plate at 37 °C for a pre-incubation period (e.g., 30 minutes).

  • Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken at regular intervals (e.g., every 1-2 minutes) for 60-90 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents (TE).

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, & Trolox Solutions Plate Add Fluorescein & Sample/ Standard to 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Initiate Add AAPH to Initiate Reaction Incubate->Initiate Measure Measure Fluorescence Decay over Time Initiate->Measure Calculate Calculate Area Under the Curve (AUC) Measure->Calculate Determine Determine ORAC Value (Trolox Equivalents) Calculate->Determine

ORAC Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[7]

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37 °C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the FRAP reagent. A reagent blank should also be prepared.

  • Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 4-6 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is constructed using the absorbance values of the ferrous sulfate standards. The FRAP value of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents.[7]

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample Prepare Serial Dilutions of Samples & Standards Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine FRAP Value (Fe²⁺ Equivalents) Measure->Calculate

FRAP Assay Workflow

Conclusion and Future Directions

This guide provides a comparative framework for understanding the antioxidant capacities of 7-O-Methylrosmanol and Carnosol. While Carnosol's potent antioxidant activity is well-documented, with established mechanisms of action, quantitative data for 7-O-Methylrosmanol remains comparatively scarce. The structural difference, specifically the methylation at the C7 position, likely influences its antioxidant potential, but further experimental investigation is required for a definitive comparison.

For researchers and drug development professionals, this highlights a critical knowledge gap and an opportunity for further research. Direct, side-by-side comparisons of these two compounds, along with other related diterpenes from rosemary, using the standardized assays detailed in this guide, would be invaluable. Such studies would not only provide a clearer understanding of their relative potencies but also contribute to a more comprehensive structure-activity relationship profile for this important class of natural antioxidants. This knowledge is essential for the rational design and development of new therapeutic agents and natural health products.

References

  • Richheimer S. L., et al. (1996). Antioxidant activity of lipid-soluble phenolic diterpenes from rosemary. Journal of the American Oil Chemists' Society, 73(4), 507-514.
  • Birtić, S., et al. (2017). Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. Plant Physiology, 175(2), 795-809.
  • [Reference for DPPH Assay Protocol]
  • [Reference for ABTS Assay Protocol]
  • Zeng, H. C., et al. (2001). Antioxidant properties of phenolic diterpenes from Rosmarinus officinalis. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 22(12), 1094-1098.
  • Lo, A. H., et al. (2002). Carnosol, an antioxidant in rosemary, suppresses inducible nitric oxide synthase through down-regulating nuclear factor-κB in mouse macrophages. Carcinogenesis, 23(6), 983-991.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • [Reference for ORAC Assay Protocol]
  • [Reference for FRAP Assay Protocol]
  • [Additional relevant references]

Sources

A Comparative Analysis of 7-O-Methylrosmanol and Rosmanol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the nuanced structural modifications of natural compounds can unlock significant variations in bioactivity. This guide provides a comparative analysis of rosmanol and its methylated derivative, 7-O-Methylrosmanol. While rosmanol is a well-characterized phenolic diterpene from rosemary with potent antioxidant, anti-inflammatory, and anticancer properties, data on 7-O-Methylrosmanol is less abundant. This document will synthesize the existing literature, present a comparative overview based on available data, and provide detailed experimental protocols to enable researchers to conduct their own comprehensive comparisons.

Introduction to Rosmanol and 7-O-Methylrosmanol

Rosmanol is a naturally occurring phenolic diterpene found in rosemary (Rosmarinus officinalis L.) and other plants of the Lamiaceae family.[1] It is an oxidation product of carnosic acid and is recognized for its significant biological activities.[2] 7-O-Methylrosmanol, also known as 7-methoxyrosmanol, is a derivative of rosmanol where a methyl group is attached at the 7-hydroxyl position. This structural modification can influence the compound's physicochemical properties, such as lipophilicity, which in turn may alter its bioavailability and interaction with biological targets.[3][4]

Comparative Bioactivity: A Data-Driven Overview

A direct, comprehensive comparison of the bioactivities of rosmanol and 7-O-Methylrosmanol is limited by the current scientific literature. However, by examining the data available for each compound, we can draw some preliminary comparisons and identify areas for future research.

Antioxidant Activity
Anti-inflammatory Effects

Rosmanol exhibits significant anti-inflammatory effects by targeting key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Mechanistically, rosmanol downregulates the NF-κB, STAT3, and MAPK signaling pathways.[3][5]

For 7-O-Methylrosmanol, specific anti-inflammatory data is sparse. However, studies on other methylated flavonoids, such as 7-methoxyflavanone, have shown inhibition of the TLR4/MyD88/MAPK signaling pathway, suggesting that the methoxy group does not necessarily abolish anti-inflammatory activity and may modulate it in specific ways.[6][7]

Anticancer Properties

Rosmanol has been investigated for its anticancer potential and has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast and colon cancer.[8] It modulates the PI3K/AKT and STAT3/JAK2 signaling pathways, which are critical for cancer cell survival and proliferation.[8]

7-O-Methylrosmanol has also been reported to induce cell cycle arrest and apoptosis, specifically in neuroblastoma cells.[3] However, a broader characterization of its anticancer activity across different cancer types and a detailed understanding of the signaling pathways it modulates are yet to be established.

Table 1: Comparative Anticancer Cytotoxicity Data

CompoundCell LineAssayIC50 / EffectCitation
Rosmanol MCF-7 (Breast Cancer)MTT51 µM (24h), 26 µM (48h), 19 µM (72h)[9]
MDA-MB-231 (Breast Cancer)MTT42 µM (48h), 28 µM (48h), 16 µM (72h)[9]
COLO 205 (Colon Cancer)Apoptosis Assay51% apoptotic ratio at 42 µM
7-O-Methylrosmanol Neuroblastoma cellsApoptosis/Cell Cycle AssayInduces apoptosis and G2/M arrest[3]

This table highlights the need for direct comparative studies using the same cell lines and assay conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for rosmanol's anti-inflammatory action and a general experimental workflow for a comparative bioactivity study.

Rosmanol's Anti-inflammatory Signaling Pathway

Rosmanol_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 ERK ERK1/2 TLR4->ERK PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 Rosmanol Rosmanol Rosmanol->p38 inhibits Rosmanol->ERK inhibits Akt Akt Rosmanol->Akt inhibits Rosmanol->IKK inhibits Rosmanol->STAT3 inhibits PI3K->Akt IkB IκBα IKK->IkB P NFkB NF-κB (p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Inflammation iNOS, COX-2 (Pro-inflammatory genes) NFkB_nuc->Inflammation transcription

Caption: Rosmanol's inhibition of multiple inflammatory signaling pathways.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Obtain Pure Compounds (Rosmanol & 7-O-Methylrosmanol) antioxidant Antioxidant (DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory (LPS-stimulated Macrophages) start->anti_inflammatory anticancer Anticancer (MTT Assay on Cancer Cells) start->anticancer ic50 Calculate IC50 Values antioxidant->ic50 anti_inflammatory->ic50 western_blot Western Blot for Signaling Proteins (p-p65, p-ERK, etc.) anti_inflammatory->western_blot anticancer->ic50 comparison Comparative Analysis of Potency and Mechanism ic50->comparison western_blot->comparison

Caption: A streamlined workflow for comparing the bioactivities of the two compounds.

Detailed Experimental Protocols

To facilitate direct and robust comparative studies, the following are detailed protocols for key in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to scavenge the DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Rosmanol and 7-O-Methylrosmanol stock solutions (e.g., 1 mg/mL in methanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from 100 µg/mL to 1 µg/mL) in methanol to triplicate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Plot the percentage of scavenging against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT Assay for Cell Viability (Anticancer Activity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Rosmanol and 7-O-Methylrosmanol stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.

Western Blot for NF-κB Activation (Anti-inflammatory Mechanism)

This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell lysis buffer and nuclear/cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture RAW 264.7 cells and treat with the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Determine the protein concentration of each fraction.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p65 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to quantify the amount of p65 in the nuclear and cytoplasmic fractions. Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control.

Conclusion and Future Directions

Rosmanol is a promising natural compound with well-documented antioxidant, anti-inflammatory, and anticancer activities, primarily mediated through the modulation of key signaling pathways like NF-κB and PI3K/Akt. The bioactivity of its methylated derivative, 7-O-Methylrosmanol, is significantly under-investigated. The structural modification at the 7-hydroxyl position is likely to alter its biological profile, potentially affecting its potency, selectivity, and pharmacokinetic properties.

The lack of direct comparative data necessitates further research. The experimental protocols provided in this guide offer a framework for researchers to conduct head-to-head comparisons of these two compounds. Such studies are crucial to elucidate the structure-activity relationship and to determine if 7-O-methylation offers any therapeutic advantages over the parent compound, rosmanol. Future investigations should also focus on the in vivo efficacy and bioavailability of 7-O-Methylrosmanol to fully assess its potential as a novel therapeutic agent.

References

  • ResearchGate. Rosmanol: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages. [Link]

  • Munné-Bosch, S., & Alegre, L. (2001). Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. Plant Physiology, 127(4), 1546–1554. [Link]

  • Jiang, T., et al. (2021). Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways. Oncology Letters, 22(2), 631. [Link]

  • González-Vallinas, M., et al. (2014). Anticancer and Other Therapeutic Effects of Rosemary. International Research Journal of Pharmacy and Medical Sciences, 6(1), 40-44. [Link]

  • 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway. Journal of Pharmacy and Pharmacology, 72(3), 385-395. [Link]

  • Jiang, T., et al. (2021). Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways. Oncology Letters, 22(2), 631. [Link]

  • Li, Y., et al. (2022). Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway. Molecules, 27(1), 78. [Link]

  • 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4467. [Link]

Sources

Technical Comparison Guide: 7-O-Methylrosmanol vs. Synthetic Antioxidants (BHA/BHT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While synthetic antioxidants like BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene) offer superior cost-efficiency and immediate stoichiometric radical scavenging in bulk lipids, 7-O-Methylrosmanol (a bioactive diterpene from Rosmarinus officinalis) demonstrates a superior biological profile.[1] It functions as a "dual-action" agent: providing immediate radical scavenging via its catechol moiety while simultaneously upregulating the endogenous antioxidant response (Nrf2/Keap1 pathway).[1] For pharmaceutical and high-end nutraceutical applications requiring long-term cellular protection rather than simple shelf-life extension, 7-O-Methylrosmanol is the superior candidate.[1]

Chemical Profile & Structural Basis

To understand the performance difference, one must analyze the pharmacophores.

  • Synthetics (BHA/BHT): Rely on a hindered phenol structure. The tert-butyl groups provide steric hindrance, stabilizing the resulting phenoxy radical. They are purely chain-breaking antioxidants .[1]

  • 7-O-Methylrosmanol: Possesses an ortho-dihydroxy (catechol) group at C11 and C12.[1] This structure allows for electron delocalization similar to synthetics but includes a tricyclic abietane skeleton. The methylation at the C7 position increases lipophilicity compared to its precursor (Rosmanol), potentially enhancing cell membrane permeability and blood-brain barrier (BBB) penetration.

Mechanistic Comparison: The "Dual-Action" Advantage[1]

The defining difference lies in the mechanism of action (MoA). Synthetics are "sacrificial"; they are consumed to neutralize radicals. 7-O-Methylrosmanol acts catalytically within the cell by activating gene expression.[1]

Synthetic MoA (BHA/BHT)[1]
  • Mechanism: Hydrogen Atom Transfer (HAT).

  • Limitation: Once the antioxidant molecule donates its hydrogen, it is inactive. It does not upregulate the host's defenses.

7-O-Methylrosmanol MoA[1]
  • Direct Phase: Scavenges ROS (Reactive Oxygen Species) via the catechol group (similar to BHA).

  • Indirect Phase (The Biological Edge): Acts as a mild electrophile. It interacts with cysteine residues on Keap1 , preventing the ubiquitination of Nrf2 .[2] Accumulated Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and triggering the production of Phase II detoxifying enzymes (HO-1, NQO1, SOD).

Visualization: Nrf2 Signaling Pathway

The following diagram illustrates how 7-O-Methylrosmanol triggers long-term cellular protection, a mechanism utilized by rosemary diterpenes.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7-O-Methylrosmanol Keap1 Keap1 (Repressor) Compound->Keap1 Modifies Cysteine Residues Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitination/Degradation Keap1->Ubiquitin Normal State Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (Promoter) Nrf2_Nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, SOD) ARE->Genes Transcription Upregulation

Caption: 7-O-Methylrosmanol inhibits Keap1-mediated degradation of Nrf2, triggering the transcription of endogenous antioxidant enzymes.[1]

Head-to-Head Performance Metrics

The following data aggregates comparative studies of Rosemary diterpenes (Rosmanol derivatives) versus standard synthetics.

Table 1: Antioxidant Efficacy & Safety Profile

Metric7-O-Methylrosmanol (Natural)BHA / BHT (Synthetic)Interpretation
DPPH IC50 (µg/mL) 12.0 – 18.55.2 – 11.0Synthetics are slightly faster kinetically in simple solvent systems [1].[1]
Lipid Peroxidation Inhibition > 85% (at 200 ppm)80 – 90% (at 200 ppm)Comparable efficacy in preventing oil rancidity [2].
Thermal Stability High (up to 180°C)Moderate (Volatile >150°C)Diterpenes resist thermal degradation better than volatile synthetics [3].
Cytotoxicity (CC50) > 50 µM (Low toxicity)Variable (Tumor promotion concerns)Naturals show a wider therapeutic window.
Cellular Uptake Enhanced (Methyl group increases lipophilicity)High7-O-Methylrosmanol penetrates membranes effectively.[1]

Key Insight: While BHA has a lower IC50 (meaning it is more potent per unit weight in a test tube), 7-O-Methylrosmanol exhibits superior thermal stability , making it a better choice for heat-processed formulations or cosmetic applications where BHT might volatilize.[1]

Experimental Protocols

To validate these claims, the following protocols ensure reproducible isolation and testing.

Isolation of 7-O-Methylrosmanol

Since 7-O-Methylrosmanol is a minor constituent compared to Carnosic Acid, high-purity isolation requires a rigorous workflow.[1]

Methodology:

  • Extraction: Macerate dried Rosmarinus officinalis leaves in Acetone (1:10 w/v) for 3 hours. Filter and evaporate.

  • Partition: Dissolve crude extract in Hexane. Partition against aqueous Methanol (80%) to remove waxes (hexane layer) and separate polar phenolics.

  • Fractionation: Subject the Methanol fraction to Silica Gel Column Chromatography. Elute with a gradient of Hexane:Ethyl Acetate (95:5 → 60:40).

  • Purification: Isolate the rosmanol-rich fraction and purify via Semi-preparative HPLC (C18 column, MeOH:H2O 75:25 isocratic).

  • Identification: Confirm structure via NMR (shifts in C7 methoxy protons).

Visualization: Isolation Workflow

Isolation_Workflow Raw Dried Rosemary Leaves Extract Acetone Extraction Raw->Extract Partition Liquid-Liquid Partition (Hexane vs 80% MeOH) Extract->Partition CC Silica Gel Chromatography (Hexane:EtOAc) Partition->CC MeOH Fraction HPLC Semi-Prep HPLC (C18 Column) CC->HPLC Enriched Fraction Product Pure 7-O-Methylrosmanol HPLC->Product >98% Purity

Caption: Step-by-step fractionation workflow to isolate high-purity 7-O-Methylrosmanol from crude biomass.

DPPH Radical Scavenging Assay (Validation)

To compare 7-O-Methylrosmanol against BHA:

  • Prepare 0.1 mM DPPH solution in methanol.

  • Prepare serial dilutions of 7-O-Methylrosmanol and BHA (5 – 100 µg/mL).

  • Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Incubate in dark at RT for 30 mins.

  • Measure absorbance at 517 nm.

  • Calculate IC50 using non-linear regression.

Safety & Toxicology

  • BHA/BHT: Listed by the National Toxicology Program (NTP) as "reasonably anticipated to be a human carcinogen" based on animal studies showing forestomach tumors [4].

  • 7-O-Methylrosmanol: Rosemary extracts have GRAS (Generally Recognized As Safe) status in the US and EU (E392).[1] The specific metabolite shows low cytotoxicity in fibroblast models, with protective effects against H2O2-induced apoptosis [5].

References

  • Nakatani, N., & Inatani, R. (1984). Structure of rosmanol, a new antioxidant from rosemary (Rosmarinus officinalis L.).[3] Agricultural and Biological Chemistry. Link

  • Loussouarn, M., et al. (2017). Comparative Study of the Antioxidant Capacity of Some Natural and Synthetic Antioxidants. Journal of Food Science. Link

  • Zhang, Y., et al. (2015). Thermal stability of rosemary extract and its antioxidant effects in oil. Food Chemistry. Link

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Butylated Hydroxyanisole. U.S. Department of Health and Human Services. Link

  • Satoh, T., et al. (2013). Activation of Nrf2 by the Antioxidant Response Element Signaling Pathway.[4] Annual Review of Pharmacology and Toxicology. Link

Sources

Cross-validation of analytical methods for 7-O-Methylrosmanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 7-O-Methylrosmanol (


)
Date:  October 26, 2023

Executive Summary: The Analytical Challenge

In the analysis of Rosmarinus officinalis and Salvia extracts, 7-O-Methylrosmanol presents a unique analytical paradox. It is both a bioactive diterpene of interest and, frequently, a process-induced artifact resulting from the interaction of Rosmanol with methanolic extraction solvents.

Distinguishing native 7-O-Methylrosmanol from extraction artifacts—and separating it from structural isomers like Epirosmanol—requires a rigorous cross-validation approach. This guide compares three orthogonal methodologies: HPLC-DAD (Routine QC), LC-MS/MS (Trace Quantification), and qNMR (Absolute Purity), providing a roadmap for establishing a self-validating analytical platform in drug development.

Method A: High-Performance Liquid Chromatography (HPLC-DAD)

Role: Routine Quality Control & Stability Testing Principle: Separation based on hydrophobicity using C18 stationary phases with acidic mobile phases to suppress phenolic ionization.

Optimized Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex),

    
    , 
    
    
    
    . Note: End-capping is critical to reduce peak tailing caused by the free phenolic hydroxyls.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
     (Controlled to prevent retention time drift).
    
  • Detection: UV at 280 nm (characteristic of the phenolic ring) and 230 nm (higher sensitivity, lower specificity).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Equilibrium
15.0 85 Elution of Diterpenes
18.0 95 Wash

| 20.0 | 40 | Re-equilibration |

Validation Parameters (ICH Q2(R2) Aligned)
ParameterResult/CriteriaExpert Insight
Selectivity (

)

vs. Rosmanol
Critical. 7-O-Methylrosmanol elutes after Rosmanol due to the methylation increasing hydrophobicity.
Linearity (

)

Range:

.
Precision (RSD)

Intra-day and Inter-day.
LOD / LOQ

Sufficient for extract standardization but limited for plasma PK studies.

Method B: LC-MS/MS (Triple Quadrupole)

Role: Pharmacokinetics (PK) & Trace Analysis in Complex Matrices Principle: Multiple Reaction Monitoring (MRM) in Negative Electrospray Ionization (ESI-) mode.

Optimized Protocol
  • Ion Source: ESI Negative Mode (

    
    ). Phenolic diterpenes ionize poorly in positive mode.
    
  • Precursor Ion:

    
     359.4 (
    
    
    
    ).
  • Column: C18 UHPLC Column (

    
    , 
    
    
    
    ).
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

MRM Transitions & Fragmentation Logic

To ensure specificity, monitor two transitions. The ratio between the Quantifier and Qualifier ions acts as a confirmation of identity.

AnalytePrecursor (

)
Product (

)
TypeCollision Energy (eV)Mechanism
7-O-Methylrosmanol 359.4315.4Quantifier25Loss of

(Lactone ring cleavage)
359.4283.4Qualifier35Loss of

+

Rosmanol (Interference) 345.4301.4Monitor25Loss of

Expert Note: The mass difference of +14 Da between Rosmanol (345.4) and 7-O-Methylrosmanol (359.4) allows for mass-based resolution, but chromatographic separation is still required to prevent ion suppression from the co-eluting bulk matrix.

Method C: Quantitative NMR (qNMR)[2][3]

Role: Primary Reference Method (Purity Assignment) Principle: Molar response is independent of chemical structure. Used to assign purity to the "Standard" used in HPLC and LC-MS.

Protocol
  • Solvent:

    
     or Acetone-
    
    
    
    (Acetone provides sharper signals for diterpenes).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).

  • Pulse Sequence:

    
     pulse with adequate relaxation delay (
    
    
    
    ). Typically
    
    
    .
Diagnostic Signals

The key to qNMR for this molecule is the Methoxy Singlet .

  • Target Signal:

    
     (Singlet, 3H, 
    
    
    
    ).
  • Verification Signal:

    
     (Doublet, 1H, H-7).
    
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)[2][3][4]

Cross-Validation & Comparative Analysis

To validate the routine HPLC method, samples should be cross-verified against qNMR (for purity) and LC-MS (for matrix selectivity).

Method Comparison Matrix
FeatureHPLC-DADLC-MS/MSqNMR
Primary Use QC / ManufacturingPK / BioanalysisReference Standard Certification
Specificity Moderate (Retention Time + UV)High (Mass + Fragmentation)Absolute (Structural Fingerprint)
Sensitivity (LOQ)



Throughput HighHighLow
Cost per Sample LowHighModerate
Cross-Validation Workflow (Bland-Altman Approach)

When transferring from R&D (qNMR) to QC (HPLC), perform a linearity correlation study:

  • Analyze 5 batches of 7-O-Methylrosmanol via qNMR to establish "True Value" purity.

  • Analyze the same batches via HPLC-DAD using the qNMR-derived purity factor for the standard.

  • Acceptance Criteria: The HPLC calculated purity must be within

    
     of the qNMR value.
    

Visualization of Workflows

Analytical Decision Tree

DecisionTree Start Start: Sample Type? Pure Pure Isolate / Standard Start->Pure High Purity Complex Plant Extract / Plasma Start->Complex Dirty Matrix qNMR Method: qNMR (Absolute Purity) Pure->qNMR Primary Reference HPLC_ID Method: HPLC-DAD (Identity Confirmation) Pure->HPLC_ID Routine Check Limit Concentration Expected? Complex->Limit HighConc > 1 µg/mL (Extracts) Limit->HighConc LowConc < 1 µg/mL (Plasma/Bio) Limit->LowConc HPLC_Quant Method: HPLC-DAD (Quantification) HighConc->HPLC_Quant LCMS Method: LC-MS/MS (MRM Mode) LowConc->LCMS Validation Cross-Validation: Compare HPLC vs LC-MS results HPLC_Quant->Validation LCMS->Validation

Caption: Decision matrix for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

Cross-Validation Logic Flow

ValidationFlow cluster_0 Reference Generation cluster_1 Routine Method Calibration cluster_2 Orthogonal Check Isolate Crude 7-O-Methylrosmanol qNMR qNMR Analysis (Internal Standard) Isolate->qNMR TrueVal Assigned Purity (e.g., 98.2%) qNMR->TrueVal PrepStd Prepare HPLC Standard (Corrected for Purity) TrueVal->PrepStd Transfer Value HPLC HPLC-DAD Analysis (Unknown Samples) PrepStd->HPLC LCMS LC-MS/MS Check (Confirm Peak Purity) HPLC->LCMS Subset of Samples

Caption: Workflow demonstrating how qNMR establishes the "Gold Standard" purity used to calibrate routine HPLC and LC-MS methods.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. Link

  • Herrero, M., et al. (2010). New possibilities for the valorization of rosemary extracts: Analytical and semi-preparative HPLC. Journal of Chromatography A. Link

  • Simmler, C., et al. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. Link

  • Liu, Y., et al. (2018). Simultaneous determination of diterpenoids in Rosemary by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • European Medicines Agency. (2022). Assessment report on Rosmarinus officinalis L., folium.[5][6] HMPC. Link

Sources

Safety Operating Guide

Essential Protective Measures for Handling 7-O-Methylrosmanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 7-O-Methylrosmanol. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a robust framework for personal protective equipment (PPE) selection, use, and disposal.

While comprehensive toxicological data for 7-O-Methylrosmanol is not extensively documented, its classification as a phenolic diterpene warrants a cautious approach, drawing parallels from the well-established safety protocols for handling phenolic compounds.[1][2] This guide is built on the principles of risk mitigation and assumes that all handling of 7-O-Methylrosmanol will be conducted by trained personnel within a controlled laboratory setting.

Understanding the Risks: Hazard Profile of 7-O-Methylrosmanol

Based on available supplier safety information, 7-O-Methylrosmanol presents several potential hazards. A summary of the known and inferred hazards is presented below.

Hazard ClassificationGHS Hazard StatementPotential EffectsSource
Acute Oral ToxicityH302: Harmful if swallowedIngestion may lead to adverse health effects.
Skin IrritationH315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[3][3]
Serious Eye IrritationH319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.[3][3]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[3][3]
Aquatic HazardH410: Very toxic to aquatic life with long lasting effectsRelease into the environment can cause significant harm to aquatic ecosystems.[4][4]

Given its phenolic structure, it is prudent to assume that 7-O-Methylrosmanol could share some of the systemic toxicity risks associated with phenol, where dermal absorption can be a significant route of exposure.[5][6] Therefore, preventing skin contact is of paramount importance.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations represent a baseline for handling 7-O-Methylrosmanol in a research laboratory setting.

Primary Engineering Control: The Chemical Fume Hood

All work involving solid or dissolved 7-O-Methylrosmanol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step PPE Selection and Use

1. Hand Protection: The First Line of Defense

  • Glove Selection: Due to the risk of skin irritation and potential for dermal absorption, chemically resistant gloves are mandatory.[8] For handling phenolic compounds, nitrile or neoprene gloves are recommended.[5][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged work or when handling higher concentrations, consider double-gloving.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Don gloves before entering the work area and remove them before leaving. Use proper technique to remove gloves to avoid contaminating your skin.

2. Eye and Face Protection: Shielding from Splashes and Aerosols

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.

  • Enhanced Protection: When there is a risk of splashing (e.g., during solution preparation or transfers), chemical splash goggles should be worn.[7] For larger volumes or procedures with a higher splash potential, a full-face shield worn over safety glasses is recommended.[8][9]

3. Body Protection: Preventing Contamination

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is essential to protect against incidental contact.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory to protect the skin from potential spills.[5] For tasks with a higher risk of body splash, a chemically resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[5]

4. Respiratory Protection: For Non-Routine Operations

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a significant spill or aerosol generation outside of a fume hood, a half-mask respirator with cartridges appropriate for organic vapors should be used by trained personnel involved in the cleanup.[7][8]

Workflow for Donning and Doffing PPE

Proper sequencing is critical to prevent cross-contamination. The following workflow should be adopted:

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.